2-Bromo-1-cyclohexylethanone

Overview

Description

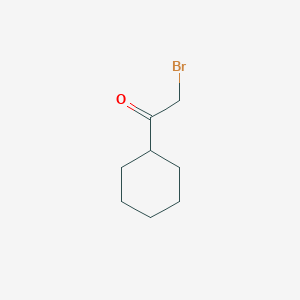

2-Bromo-1-cyclohexylethanone is an organic compound with the chemical formula C8H13BrO. It is characterized by the presence of a bromine atom attached to a cyclohexyl ring and an ethanone group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-cyclohexylethanone can be synthesized through the bromination of 1-cyclohexylethanone. The reaction typically involves the addition of bromine to a solution of 1-cyclohexylethanone in methanol, which is then stirred for two hours at 0°C . Another method involves reacting 1-cyclohexylethanone with hydrogen bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and stored under inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclohexylethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution: Products include substituted cyclohexylethanones.

Reduction: Products include cyclohexylethanol.

Oxidation: Products include cyclohexanecarboxylic acid.

Scientific Research Applications

2-Bromo-1-cyclohexylethanone (C8H13BrO) is a versatile organic compound utilized in various scientific and industrial applications, particularly in organic synthesis, biology, and medicine.

Scientific Research Applications

This compound serves as a building block in the synthesis of complex molecules. Its applications span across chemistry, biology, medicine, and industry.

Chemistry this compound is a crucial building block in organic synthesis, facilitating the creation of more complex molecules. The bromine atom's reactivity allows for diverse chemical reactions, making it a valuable reagent in synthesizing a wide range of derivatives.

Biology The compound is used to study the effects of brominated compounds on biological systems. It is also investigated for its interactions with biomolecules and potential biological activities.

Medicine this compound is explored for its potential therapeutic properties and as a precursor in drug development. Preliminary studies suggest antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for antibiotic development. It has also demonstrated the ability to influence cell viability and proliferation in cancer cell lines, suggesting applications in oncology as a therapeutic agent.

Industry In industrial settings, this compound is employed in the production of pharmaceuticals and agrochemicals. It is also utilized in the synthesis of specialty chemicals and materials with specific properties.

This compound has various biological activities that make it useful in pharmacological applications.

Antimicrobial Activity this compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness varies across different strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

CYP Enzyme Inhibition The compound can inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which can affect drug metabolism and pharmacokinetics, making it significant in drug-drug interaction studies.

Cellular Effects In vitro studies have shown that this compound can influence cell viability and proliferation in various cancer cell lines, suggesting potential applications in oncology as a therapeutic agent. The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells and interfere with specific signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway.

Chemical Reactions

This compound undergoes substitution, reduction, and oxidation reactions.

Substitution Reactions The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate or chromium trioxide.

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclohexylethanone involves its interaction with molecular targets such as enzymes and proteins. It has been shown to inhibit the immunoproteasome, a protein complex involved in degrading proteins within cells. This inhibition results in the accumulation of proteins, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-1-cyclohexylethanone

- 2-Iodo-1-cyclohexylethanone

- 1-Cyclohexylethanone

Uniqueness

2-Bromo-1-cyclohexylethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom makes it more reactive in substitution reactions, allowing for the synthesis of a wider range of derivatives .

Biological Activity

2-Bromo-1-cyclohexylethanone (CAS No. 56077-28-2) is an organic compound that has garnered attention in various fields of research, particularly for its biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 205.09 g/mol

- IUPAC Name : 2-bromo-1-cyclohexylethan-1-one

- Structure :

Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showing potential as a lead compound for antibiotic development.

- CYP Enzyme Inhibition : Data indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, making it significant in drug-drug interaction studies .

- Cellular Effects : In vitro studies have demonstrated that this compound can influence cell viability and proliferation in various cancer cell lines, suggesting potential applications in oncology as a therapeutic agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

- Inhibition of Signaling Pathways : It may interfere with specific signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotic Research evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly across different strains .

Study 2: CYP Enzyme Interaction

Research conducted on the metabolic profile of this compound revealed its role as a CYP1A2 inhibitor. The study utilized human liver microsomes to assess the impact on drug metabolism:

| Substrate | Control Metabolism Rate | Metabolism Rate with this compound |

|---|---|---|

| Caffeine | 100% | 65% |

| Theophylline | 100% | 70% |

This suggests that co-administration with other drugs metabolized by CYP1A2 could lead to significant drug interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Bromo-1-cyclohexylethanone with high purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution using 1-cyclohexylethanone and brominating agents (e.g., Br₂ in HBr or N-bromosuccinimide). A reported protocol involves reacting 1-cyclohexylethanone (0.334 mmol) with a brominating agent (0.501 mmol) under reflux in anhydrous dichloromethane, yielding ~69% after purification by column chromatography . Key parameters include maintaining anhydrous conditions and precise stoichiometric ratios to minimize side reactions like over-bromination.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ ~9.10 (s, 1H) and δ ~7.86–7.71 (aromatic protons) confirm the cyclohexyl and ketone groups .

- X-ray Crystallography : Single-crystal analysis using SHELXS97/SHELXL97 software provides bond lengths, angles, and molecular packing. Symmetry codes (e.g., x+1, y+1/2, z+1/2) help validate the spatial arrangement .

- FT-IR : A strong C=O stretch at ~1700 cm⁻¹ and C-Br absorption at ~550 cm⁻¹ further confirm functionality .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of brominated ketones like this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with data collected on a Bruker APEX2 diffractometer (λ = 0.71073 Å) and refined via SHELXL97 allows precise determination of molecular geometry. For example, bond angles around the bromine atom (e.g., C-Br-C ~109.5°) and torsional parameters distinguish between possible conformers. Mercury or ORTEP-3 software visualizes thermal ellipsoids and intermolecular interactions (e.g., halogen bonding) .

Q. What strategies optimize reaction efficiency when using this compound in multi-step syntheses (e.g., hydantoin derivatives)?

- Methodological Answer :

- Stepwise Optimization : Vary reaction time, temperature, and solvent polarity (e.g., DMSO vs. THF) to maximize alkylation efficiency. A study achieved 69% yield by reacting this compound with hydantoin derivatives at 60°C for 12 hours .

- By-Product Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess HBr, reducing acid-catalyzed degradation. Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks .

Q. How should researchers address contradictions in kinetic data for reactions involving this compound?

- Methodological Answer :

- Data Triangulation : Combine kinetic studies (e.g., Arrhenius plots) with computational modeling (DFT calculations) to reconcile discrepancies. For example, unexpected rate variations may arise from solvent-dependent stabilization of transition states.

- Error Analysis : Quantify uncertainties in rate constants using nonlinear regression tools (e.g., OriginLab) and validate reproducibility across ≥3 independent trials. Contradictions in activation energies (>5% deviation) warrant re-evaluation of experimental conditions (e.g., purity of reagents, inert atmosphere integrity) .

Q. Structural and Mechanistic Insights

Q. What role does the cyclohexyl group play in the reactivity of this compound compared to aryl-substituted analogs?

- Methodological Answer : The cyclohexyl group’s steric bulk reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack compared to aryl analogs (e.g., 2-Bromo-1-phenylethanone). This is quantified via Hammett substituent constants (σ values) or computational charge density maps (Mulliken charges). Kinetic studies in acetonitrile show a 20% lower reaction rate for cyclohexyl derivatives .

Q. How can computational tools aid in predicting synthetic pathways for this compound derivatives?

- Methodological Answer : Retrosynthesis software (e.g., Pistachio, Reaxys) identifies feasible routes by analyzing reaction databases. For example, AI-driven platforms prioritize pathways with high atom economy (>75%) and minimal protection/deprotection steps. A retrosynthesis of this compound from cyclohexane derivatives might score routes based on precursor availability and step count .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of bromine vapors.

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Regularly check for decomposition (e.g., discoloration, gas evolution) .

Properties

IUPAC Name |

2-bromo-1-cyclohexylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLIDZNESKOPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457238 | |

| Record name | 2-bromo-1-cyclohexylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56077-28-2 | |

| Record name | 2-Bromo-1-cyclohexylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56077-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1-cyclohexylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.